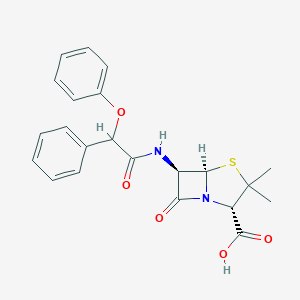

Fenbenicillin

Overview

Description

Fenbenicillin is a semisynthetic phenoxy penicillin with antibacterial activity . It is a dipeptide that binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that the synthesis of penicillin derivatives often involves chemical derivatization of known antibiotics . In silico molecular docking and ADMET studies are often used in the analysis of these compounds .Molecular Structure Analysis

The molecular formula of this compound is C22H22N2O5S . The IUPAC name is (2 S ,5 R ,6 R )-3,3-dimethyl-7-oxo-6- [ (2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid . The molecular weight is 426.5 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it is known that antibiotics like this compound can be susceptible to obsolescence due to selection for treatment resistance in the targeted microbes, resulting in the erosion of their efficacy over time .Physical and Chemical Properties Analysis

The molecular weight of this compound is 426.5 g/mol . The IUPAC name is (2 S ,5 R ,6 R )-3,3-dimethyl-7-oxo-6- [ (2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylic acid .Scientific Research Applications

Ecotoxicity Studies

- Ecotoxicity in Aquatic Environments : Fenbendazole (FEN), a benzimidazole, has been studied for its ecotoxicological effects on aquatic organisms such as marine bacteria, green algae, duckweed, and crustaceans. The research highlighted the sensitivity of different aquatic organisms to FEN and provided new ecotoxicological data, particularly noting the significant negative impact on Daphnia magna (Wagil et al., 2014).

Biomedical Implications

Influence on Biotransformation Enzymes : A study on pigs revealed that FEN can significantly induce cytochrome P4501A and moderately influence other hepatic and intestinal biotransformation enzymes. This finding is important as it can affect the efficacy and pharmacokinetics of FEN or other drugs administered simultaneously or consecutively (Savlík et al., 2006).

Supramolecular Fenbendazole Complex : A methodology for applying a supramolecular complex of fenbendazole (SMCF) against helminthosis in ruminants was developed, emphasizing its chemical characteristics, mode of action, and toxicological properties. This advancement in drug formulation could impact the treatment efficiency and safety of fenbendazole in veterinary medicine (Varlamova, 2021).

Analytical and Chemical Research

Raman Spectral Properties : Research has been conducted on the Raman spectral properties of fenbendazole, considering its potential as a low-cost anticancer drug. The study used theoretical models to analyze the Raman activity spectrum, providing valuable insights for qualitative and quantitative analysis of fenbendazole (Lian et al., 2019).

Chemical Adsorption and Nanoparticles : Another study explored the chemical adsorption of fenbendazole and gold nanoparticles, revealing enhanced Raman frequencies and suggesting a vertical adsorption of fenbendazole on AuNPs through imidazole. This finding is significant for understanding fenbendazole's molecular properties and its interactions at the nanoscale (Lian et al., 2021).

Fenbendazole in Disease Models

Non-Effect on Diabetes Incidence in Mice : A study found that prophylactic fenbendazole therapy did not affect the incidence or onset of type 1 diabetes in non-obese diabetic mice. This suggests that fenbendazole does not significantly alter key immune responses related to diabetes in this model (Franke & Shirwan, 2006).

Antiviral Effects on BoHV-1 Productive Infection : Research has shown that fenbendazole possesses antiviral effects on bovine herpesvirus 1 (BoHV-1) productive infection in cell cultures, disrupting various stages of the virus replication cycle. This highlights fenbendazole's potential as a pluripotent drug with applications beyond its traditional use as a dewormer (Chang & Zhu, 2020).

Mechanism of Action

Fenbenicillin exerts its antibacterial activity by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis .

Safety and Hazards

When handling Fenbenicillin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Addressing the antibiotic crisis to meet our future needs requires considerable investment in both research and development, along with ensuring a viable marketplace that encourages innovation . This includes substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPPEUOYDWPUKO-MQWDNKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043196 | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926-48-3 | |

| Record name | Fenbenicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbenicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENBENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

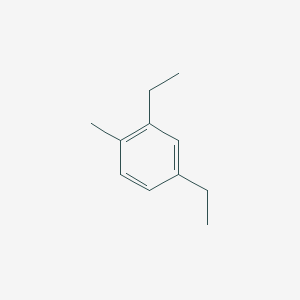

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

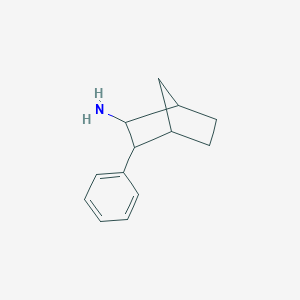

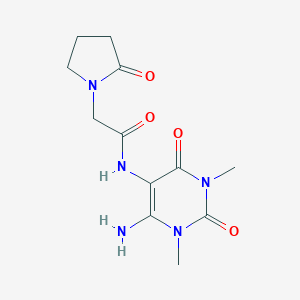

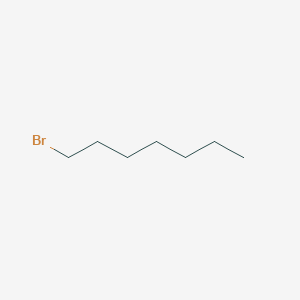

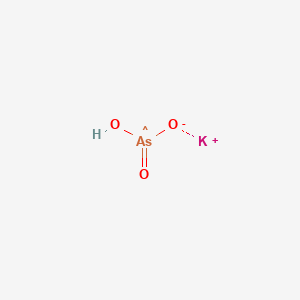

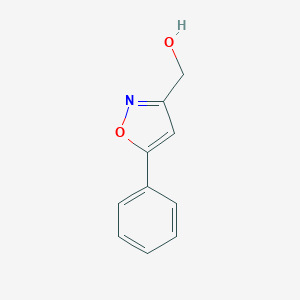

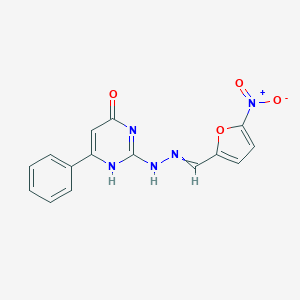

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)